molecular formula C9H10N2O2S B3050174 2-[(methylsulfonyl)methyl]-1H-benzimidazole CAS No. 24092-75-9

2-[(methylsulfonyl)methyl]-1H-benzimidazole

Cat. No.: B3050174
CAS No.: 24092-75-9
M. Wt: 210.26 g/mol
InChI Key: WCWTYTQSZZWNEW-UHFFFAOYSA-N
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Description

2-[(Methylsulfonyl)methyl]-1H-benzimidazole is a benzimidazole derivative characterized by a methylsulfonylmethyl (-CH₂SO₂CH₃) substituent at the 2-position of the benzimidazole core. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring system, widely recognized for their pharmacological versatility . The methylsulfonyl group, a strong electron-withdrawing moiety, enhances the compound’s polarity and metabolic stability compared to thioether or sulfinyl analogs. This structural feature is critical in modulating interactions with biological targets, such as enzymes or receptors, and influences pharmacokinetic properties like solubility and bioavailability.

Properties

IUPAC Name

2-(methylsulfonylmethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-14(12,13)6-9-10-7-4-2-3-5-8(7)11-9/h2-5H,6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWTYTQSZZWNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427685
Record name 2-[(Methanesulfonyl)methyl]-1H-benzimidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24092-75-9
Record name 2-[(Methanesulfonyl)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methanesulfonylmethyl)-1H-1,3-benzodiazole
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Preparation Methods

Cyclocondensation of o-Phenylenediamine with Chloroacetic Acid

The foundational step in synthesizing this compound involves the preparation of the benzimidazole core. This is typically achieved through the cyclocondensation of o-phenylenediamine with chloroacetic acid under acidic conditions. The reaction proceeds via an initial formation of a Schiff base intermediate, followed by cyclization to yield 2-(chloromethyl)-1H-benzimidazole (Figure 1).

Reaction Conditions:

  • Catalyst: 4 M hydrochloric acid (HCl)
  • Temperature: Reflux (~100–110°C)
  • Duration: 6–8 hours
  • Solvent: Aqueous HCl medium

The intermediate 2-(chloromethyl)-1H-benzimidazole is characterized by a singlet at δ 4.85 ppm in its ¹H-NMR spectrum, corresponding to the methylene protons adjacent to the chlorine atom. Infrared (IR) spectroscopy further confirms the presence of the NH group (3372–3025 cm⁻¹) and aromatic C-H stretches (≈3050 cm⁻¹).

Nucleophilic Substitution with Methylsulfonyl Chloride

The chloromethyl intermediate undergoes nucleophilic substitution with methylsulfonyl chloride to introduce the methylsulfonylmethyl group. This step requires a base to neutralize the HCl generated during the reaction.

Procedure:

  • Reactants:
    • 2-(chloromethyl)-1H-benzimidazole
    • Methylsulfonyl chloride (1.2 equivalents)
    • Triethylamine (2.0 equivalents)
  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Conditions:
    • Temperature: 0°C to room temperature (gradual warming)
    • Duration: 4–6 hours
  • Workup:
    • Extraction with DCM and water
    • Drying over anhydrous sodium sulfate
    • Solvent evaporation under reduced pressure

The product is purified via recrystallization from ethanol or ethyl acetate, yielding this compound as a white crystalline solid.

Mechanistic Insight:
The reaction proceeds via an SN2 mechanism, where the sulfur atom of methylsulfonyl chloride acts as a nucleophile, displacing the chloride ion from the chloromethyl group. The base (triethylamine) scavenges HCl, shifting the equilibrium toward product formation.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base critically influences reaction efficiency:

  • Solvents: Polar aprotic solvents like DCM or THF are preferred due to their ability to stabilize ionic intermediates and enhance nucleophilicity.
  • Bases: Triethylamine outperforms weaker bases (e.g., pyridine) in ensuring complete deprotonation and minimizing side reactions.

Temperature and Stoichiometry

  • Temperature: Conducting the substitution at 0°C initially prevents exothermic side reactions, followed by gradual warming to room temperature to ensure completion.
  • Stoichiometry: A 20% excess of methylsulfonyl chloride (1.2 equivalents) ensures full conversion of the chloromethyl intermediate.

Yield and Purity

Typical yields range from 65% to 75%, with purity exceeding 95% after recrystallization. Impurities often arise from incomplete substitution or oxidation byproducts, which are mitigated by strict anhydrous conditions.

Alternative Synthetic Approaches

Oxidation of Thioether Precursors

An alternative route involves the oxidation of 2-[(methylthio)methyl]-1H-benzimidazole using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). However, this method introduces additional steps and is less favored due to lower overall yields (~50%).

Industrial-Scale Production Considerations

Challenges in Scaling

  • Cost of Raw Materials: Chloroacetic acid and methylsulfonyl chloride are cost-intensive on industrial scales.
  • Waste Management: Neutralization of HCl and disposal of triethylamine hydrochloride require robust infrastructure.

Process Intensification Strategies

  • Continuous Flow Reactors: Microreactor systems enhance heat and mass transfer, improving reaction consistency and safety.
  • Catalytic Methods: Emerging protocols employ immobilized bases or phase-transfer catalysts to reduce reagent consumption.

Analytical Characterization

Spectroscopic Techniques

  • ¹H-NMR: The methylsulfonyl group appears as a singlet at δ 3.15 ppm (3H, SO₂CH₃), while the methylene protons resonate as a singlet at δ 4.90 ppm (2H, CH₂SO₂CH₃).
  • IR Spectroscopy: Strong absorptions at 1320 cm⁻¹ and 1150 cm⁻¹ confirm the sulfonyl (S=O) stretches.
  • Mass Spectrometry: Molecular ion peak at m/z 228 [M+H]⁺ aligns with the molecular formula C₉H₁₀N₂O₂S.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity ≥95%, with a retention time of 8.2 minutes under isocratic conditions (60% acetonitrile/40% water).

Applications and Derivative Synthesis

Biological Activity

This compound serves as a precursor for antimicrobial agents, with derivatives showing inhibitory activity against Staphylococcus aureus and Escherichia coli. The methylsulfonyl group enhances bioavailability by improving solubility and metabolic stability.

Industrial Applications

In materials science, the compound’s sulfonyl moiety facilitates the development of corrosion inhibitors and polymer additives.

Chemical Reactions Analysis

2-[(methylsulfonyl)methyl]-1H-benzimidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted benzimidazole derivatives .

Scientific Research Applications

2-[(methylsulfonyl)methyl]-1H-benzimidazole: Scientific Research Applications

This compound is a chemical compound with the molecular formula C9H10N2O2SC_9H_{10}N_2O_2S . It is also known under other names such as 2-(methanesulfonylmethyl)-1H-1,3-benzodiazole . This compound has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry.

Chemical Properties and Structure
this compound has a molecular weight of 210.26 g/mol . The IUPAC name for this compound is 2-(methylsulfonylmethyl)-1H-benzimidazole . Its structure consists of a benzimidazole ring with a methylsulfonylmethyl substituent at the 2-position .

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of benzimidazole with methylsulfonyl chloride in the presence of a base like triethylamine. This reaction is usually conducted under reflux conditions using a solvent such as dichloromethane, and the resulting product is purified through recrystallization. Industrial production may employ similar synthetic routes but at a larger scale, optimizing for yield and purity, potentially utilizing continuous flow reactors and automated systems.

Scientific Research Applications

This compound is a versatile compound with applications in various scientific fields:

  • Chemistry It serves as a building block in synthesizing complex sulfur-containing compounds.
  • Biology The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. Some benzimidazole derivatives have been tested as potential drugs for treating giardiasis and trichomoniasis .
  • Medicine Research is ongoing to explore its potential as a therapeutic agent in various medical conditions, including its role as a cyclooxygenase inhibitor.
  • Industry It finds applications in materials science and catalysis, where its unique chemical properties are used for developing new materials and catalytic processes.

Related Benzimidazole Compounds and Their Applications

Benzimidazole derivatives have a wide range of applications, including:

  • Antimicrobial Agents Benzimidazole derivatives exhibit antimicrobial activity.
  • Synthesis of complex molecules Benzimidazole compounds are used as building blocks in the synthesis of complex molecules. For example, 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde is synthesized and used to create other compounds .
  • Pharmaceutical Applications Omeprazole, a known inhibitor of gastric acid secretion, is a benzimidazole derivative . Some synthesized benzimidazole derivatives have been tested as potential drugs for treating giardiasis and trichomoniasis .
  • Other applications Benzimidazoles are also used in other areas such as, in the preparation of 2-hydroxymethylpyridine and reactive derivatives thereof, which are useful intermediates in the synthesis of Omeprazole .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of benzimidazole derivatives is highly dependent on substituent type, position, and electronic properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
Compound Name Substituent (Position) Key Properties/Biological Activity Reference
2-[(Methylsulfonyl)methyl]-1H-benzimidazole -CH₂SO₂CH₃ (2-position) Enhanced polarity, metabolic stability
Lansoprazole -SO₂CH₂Pyridinyl (2-position) Proton pump inhibitor (anti-ulcer)
1-Methyl-2-(methylsulfanyl)-1H-benzimidazole -SCH₃ (2-position) Lower metabolic stability (prone to oxidation)
2-[[(2-Pyridyl)methyl]thio]-1H-benzimidazole -SCH₂Pyridinyl (2-position) Anti-Helicobacter pylori (MBC: 0.5–4 µg/mL)
2-(4-Nitrobenzyl)-1H-benzimidazole -CH₂C₆H₄NO₂ (2-position) Antioxidant, xanthine oxidase inhibition
1-Methyl-2-methylsulfanyl-6-nitro-1H-benzimidazole -SCH₃ (2), -NO₂ (6) Dual electron-withdrawing effects (anti-cancer potential)

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The methylsulfonyl group in the target compound increases polarity and stability compared to thioether (-SCH₃) or sulfinyl (-SO) analogs. This property may reduce off-target interactions and improve drug-likeness .
  • Positional Effects: Substituents at the 2-position (e.g., lansoprazole) are critical for binding to proton pumps, while 5/6-position modifications (e.g., nitro groups in ) alter electronic distribution and bioactivity.
  • Biological Activity: Thioether derivatives (e.g., ) exhibit potent anti-microbial activity but may require higher doses due to oxidative metabolism.
Antimicrobial Activity
  • The target compound’s methylsulfonyl group may enhance antimicrobial efficacy by improving membrane penetration or target binding. For example, thioether-based analogs in showed MBC values of 0.5–4 µg/mL against H. pylori, but their sulfonyl counterparts might offer prolonged activity due to stability .
  • Benzimidazoles with nitro groups (e.g., ) demonstrated anti-cancer activity, suggesting that EWGs at specific positions synergize with the core structure for cytotoxicity .
Anti-Inflammatory and Antioxidant Effects
  • Compounds like 2-(4-nitrobenzyl)-1H-benzimidazole exhibited xanthine oxidase inhibition (IC₅₀: ~10 µM), while sulfonyl-containing derivatives could modulate reactive oxygen species (ROS) scavenging via their polar substituents .

Biological Activity

2-[(methylsulfonyl)methyl]-1H-benzimidazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative efficacy against similar compounds.

Chemical Profile

  • Molecular Formula : C10H12N2O2S
  • Molecular Weight : 210.26 g/mol
  • CAS Number : 24092-75-9

The biological activity of this compound primarily stems from its structural characteristics, which allow it to interact with various biological targets. The methylsulfonyl group is notable for its potential role in enzyme inhibition, particularly in pathways involving cyclooxygenase (COX) enzymes and glucose-6-phosphate dehydrogenase (G6PD) in protozoan parasites.

Target Enzymes

  • Cyclooxygenase (COX) : Involved in the inflammatory response.
  • Glucose-6-phosphate dehydrogenase (G6PD) : A target in protozoan parasites such as Giardia lamblia and Trichomonas vaginalis.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. A study highlighted the efficacy of synthesized benzimidazole derivatives against Giardia lamblia and Trichomonas vaginalis, where specific derivatives showed potent inhibition of G6PD, leading to decreased viability of these protozoan parasites .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects, particularly through the inhibition of COX enzymes. Compounds with similar structures have demonstrated selective inhibition profiles that could be beneficial in treating inflammatory conditions .

Case Studies

  • Inhibition of Protozoan G6PD :
    • Two derivatives based on benzimidazole were tested for their ability to inhibit G6PD from G. lamblia and T. vaginalis. The results showed that specific compounds could inhibit enzyme activity by up to 95%, significantly affecting parasite viability .
  • Comparative Efficacy Against Inflammation :
    • In a comparative study, various benzimidazole derivatives were evaluated for their anti-inflammatory effects using COX inhibition assays. The results indicated that some derivatives had a higher selectivity index compared to traditional anti-inflammatory drugs such as diclofenac and celecoxib .

Research Findings Summary Table

Study FocusTarget Organisms/EnzymesKey FindingsReference
Antimicrobial ActivityGiardia lamblia, Trichomonas vaginalisSignificant inhibition of G6PD; reduced viability
Anti-inflammatory EffectsCOX enzymesHigher selectivity index than diclofenac
Synthesis & Activity EvaluationVarious benzimidazole derivativesPotent anti-inflammatory properties observed

Q & A

Q. What are the common synthetic strategies for preparing 2-[(methylsulfonyl)methyl]-1H-benzimidazole and its derivatives?

The synthesis typically involves multi-step reactions, starting with o-phenylenediamine derivatives. For example, condensation reactions with formic acid or trimethyl orthoformate can form the benzimidazole core. Subsequent functionalization at the 2-position is achieved via nucleophilic substitution or alkylation using methylsulfonylmethyl halides. Solvent selection (e.g., DMF, ethanol) and catalysts (e.g., Pd(OAc)₂ for cross-coupling reactions) significantly influence yields. Characterization relies on IR, ¹H/¹³C NMR, and elemental analysis to confirm purity and regiochemistry .

Q. How are structural ambiguities resolved in benzimidazole derivatives?

X-ray crystallography is the gold standard for resolving molecular geometry. For instance, planar benzimidazole cores and π-π stacking interactions in crystals are confirmed via single-crystal diffraction. Vibrational Energy Distribution Analysis (VEDA) and Potential Energy Distribution (PED) further validate bond vibrations in IR/Raman spectra. Discrepancies between computational (DFT) and experimental data are reconciled by optimizing basis sets and solvent-effect modeling .

Q. What biological activities are associated with benzimidazole derivatives?

Benzimidazoles exhibit broad pharmacological profiles, including antimicrobial, anti-inflammatory, and neuroprotective effects. For example, derivatives with sulfonyl or triazole substituents show enhanced antimicrobial activity (MIC < 1 µg/mL against S. aureus). Anti-Alzheimer’s potential is linked to acetylcholinesterase (AChE) inhibition (IC₅₀ ~10–50 nM) via π-π interactions with catalytic sites .

Advanced Research Questions

Q. How can molecular docking guide the design of benzimidazole derivatives for specific biological targets?

Docking studies (e.g., using AutoDock Vina) predict binding modes to enzymes like AChE or β-secretase. For example, 2-[(methylsulfonyl)methyl] groups enhance hydrophobic interactions in the AChE gorge, while triazole moieties form hydrogen bonds with Glu198. Binding affinities (ΔG ~−9 kcal/mol) are validated via MD simulations to assess stability. Pharmacophore models prioritize substituents with optimal steric and electronic properties .

Q. What methodologies address contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., anti-inflammatory vs. antimicrobial potency) are analyzed by controlling variables:

  • Solubility : Use logP calculations (e.g., ALogPS) to optimize partition coefficients.
  • Assay conditions : Standardize protocols (e.g., broth microdilution for MICs).
  • Structural analogs : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-bromophenyl) using SAR matrices .

Q. How are supramolecular assemblies of benzimidazoles applied in drug delivery?

Benzimidazole-based metal-organic frameworks (MOFs) or cyclodextrin conjugates enable stimuli-responsive drug release. For example, pH-sensitive nanocages release payloads in acidic tumor microenvironments. Coordination with Zn²⁺ or Cu²⁺ enhances stability, while π-π interactions with doxorubicin improve loading efficiency (>80%). In vivo efficacy is validated via fluorescence tracking in murine models .

Q. What advanced techniques evaluate pharmacokinetic properties of benzimidazole derivatives?

ADME studies use:

  • Caco-2 assays : Predict intestinal absorption (Papp > 1 × 10⁻⁶ cm/s).
  • Microsomal stability tests : Identify metabolic hotspots (e.g., CYP3A4-mediated oxidation).
  • Plasma protein binding : Measure % bound via equilibrium dialysis. QSPR models (e.g., SwissADME) optimize bioavailability by balancing logP and polar surface area .

Methodological Notes

  • Synthetic Optimization : Microwave-assisted synthesis reduces reaction times (e.g., 30 min vs. 24 h for Pd-catalyzed couplings) .
  • Analytical Validation : UV spectroscopy (λ_max ~280 nm) quantifies benzimidazoles in raw materials with LOD < 0.1 µg/mL .
  • Data Reproducibility : Cross-validate spectral data with PubChem or crystallographic databases (CCDC) to mitigate batch variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-[(methylsulfonyl)methyl]-1H-benzimidazole
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